[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine
Overview
Description
Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in various fields such as medicinal chemistry, industrial chemistry, and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular structure of thiophene-based compounds can be influenced by long-range interactions .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
Research on chemical inhibitors, including thiophene derivatives, highlights their importance in understanding drug metabolism and potential drug-drug interactions (DDIs). Specifically, thiophene derivatives have been evaluated for their selectivity and potency as inhibitors of cytochrome P450 isoforms, crucial for predicting DDIs in drug development (Khojasteh et al., 2011).
Therapeutic Potential in Neuropsychiatric Disorders
Thiophene analogs, including "[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine", are being explored for their affinity towards dopamine D2 receptors, with implications for treating neuropsychiatric disorders like schizophrenia and depression. The structure-activity relationship of these compounds offers insights into designing drugs with higher efficacy and fewer side effects (Jůza et al., 2022).
Carcinogenicity and Chemical Behavior
Studies on thiophene derivatives, considering their potential carcinogenicity, involve synthesizing and evaluating compounds for their chemical and biological behavior. This research contributes to understanding the carcinogenic potential and safety profile of thiophene-containing compounds, aiding in the development of safer pharmaceuticals and chemicals (Ashby et al., 1978).
Structure-Activity Relationships (SAR)
The investigation of thiophene derivatives' SAR provides insights into their biological activities, including their therapeutic properties. These studies help in identifying the influence of different substituents on the thiophene core on biological activity, guiding the design of new compounds with optimized pharmacological profiles (Drehsen & Engel, 1983).
Mechanism of Action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of thiazole and thiophene derivatives generally involves interactions with these targets, leading to modulation of their activity. The exact nature of these interactions would depend on the specific structure of the compound and the target .
Biochemical Pathways
Thiazole and thiophene derivatives can influence a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with pathways related to viral replication, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazole and thiophene derivatives, like other organic compounds, would be expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of “[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine” would depend on its specific targets and mode of action. Based on the activities of other thiazole and thiophene derivatives, potential effects could include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cell proliferation .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Additionally, the compound’s effects could be modulated by the specific biological environment in which it is active, such as the cellular context or the presence of specific biomolecules .
Future Directions
Properties
IUPAC Name |
(2-thiophen-3-yl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-3-7-5-12-8(10-7)6-1-2-11-4-6/h1-2,4-5H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRNKUACCBAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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